(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine
Overview
Description
(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine is a chemical compound with the molecular formula C9H11NO2S and a molecular weight of 197.25 g/mol . . This compound is characterized by the presence of a benzo[B]thiophene ring system with a methylamine group attached at the 6th position and a 1,1-dioxide functional group.
Mechanism of Action
Target of Action
The primary target of (1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine is the Tyrosine-protein phosphatase . This enzyme plays a crucial role as a regulator of the endoplasmic reticulum unfolded protein response .
Mode of Action
This compound interacts with its target, the Tyrosine-protein phosphatase, through a mechanism known as the PET (photoinduced electron transfer) effect . This interaction results in changes in the protein response within the endoplasmic reticulum .
Biochemical Pathways
The action of this compound affects several biochemical pathways. These include pathways related to antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities . The compound’s interaction with its target and subsequent changes in the protein response can lead to downstream effects in these pathways .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its interaction with the Tyrosine-protein phosphatase . This interaction leads to changes in the protein response within the endoplasmic reticulum, which can have various downstream effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine can be achieved through various synthetic routes. One common method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[B]thiophene 1,1-dioxides . This method provides high yields and excellent enantioselectivities, making it an efficient approach for producing chiral 2,3-dihydrobenzo[B]thiophene 1,1-dioxides .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: (1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the benzo[B]thiophene ring and the methylamine group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogenation catalysts such as Rhodium (Rh) for asymmetric hydrogenation . Other reagents may include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, asymmetric hydrogenation can yield chiral 2,3-dihydrobenzo[B]thiophene 1,1-dioxides with high enantioselectivity .
Scientific Research Applications
(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, it has been studied for its potential as an inhibitor of tumor necrosis factor-alpha converting enzyme (TACE) and as a selective estrogen receptor modulator . Additionally, it has applications in the development of antidiabetic and HIV-1 reverse transcriptase inhibitor compounds .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine include other benzo[B]thiophene derivatives such as 2,3-dihydrobenzo[B]thiophene 1,1-dioxides . These compounds share structural similarities but may differ in their functional groups and specific biological activities.
Uniqueness: The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-6-7-1-2-8-3-4-13(11,12)9(8)5-7/h1-2,5H,3-4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRFVMUJNYMFHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401191298 | |
Record name | Benzo[b]thiophene-6-methanamine, 2,3-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401191298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-44-5 | |
Record name | Benzo[b]thiophene-6-methanamine, 2,3-dihydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophene-6-methanamine, 2,3-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401191298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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